molecular formula C12H12N2O3S B11853593 2-((3-Ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid

2-((3-Ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid

Cat. No.: B11853593
M. Wt: 264.30 g/mol
InChI Key: MQWZZFOYVRLVEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid typically involves the reaction of 2-mercapto-3-ethylquinazolin-4(3H)-one with ethyl chloroacetate . The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-((3-Ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl-substituted quinazolinones.

Scientific Research Applications

2-((3-Ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is unique due to its specific ethyl substitution, which can influence its biological activity and chemical reactivity. This compound’s unique structure allows for distinct interactions with molecular targets, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-2-14-11(17)8-5-3-4-6-9(8)13-12(14)18-7-10(15)16/h3-6H,2,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWZZFOYVRLVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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